molecular formula C11H13NO2 B105148 Acetamide, N-[4-(1-oxopropyl)phenyl]- CAS No. 16960-49-9

Acetamide, N-[4-(1-oxopropyl)phenyl]-

Cat. No. B105148
CAS RN: 16960-49-9
M. Wt: 191.23 g/mol
InChI Key: JGCDYYAXNUYBHB-UHFFFAOYSA-N
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Patent
US04202697

Procedure details

1290 g of aluminium chloride (9.6 mole) were suspended with stirring in 1500 ml of carbon disulphide. 405 g of acetanilide (3 moles) were added slowly to this suspension, while the temperature was kept at 25° C. The reaction mixture was heated until reflux and was cooled immediately to 25° C. 565 ml of propionyl chloride (6.5 moles) were added dropwise in such a way that the temperature was kept at 25° C. The reaction mixture was heated until reflux for 5 hours and kept overnight at ambient temperature (20° C.). The supernatant carbon disulphide layer was decanted and the remaining viscous mixture was poured in a mixture of ice and hydrochloric acid. The residue formed was filtered off and further recrystallized from a mixture of 1500 ml of ethanol and 75 ml of water. Drying was applied under vacuum at 100° C. A light yellow powder was obtained.
Quantity
1290 g
Type
reactant
Reaction Step One
Quantity
405 g
Type
reactant
Reaction Step Two
Quantity
565 mL
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:7])[CH3:6].[C:15](Cl)(=[O:18])[CH2:16][CH3:17]>C(=S)=S>[C:15]([C:12]1[CH:13]=[CH:14][C:9]([NH:8][C:5](=[O:7])[CH3:6])=[CH:10][CH:11]=1)(=[O:18])[CH2:16][CH3:17] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
1290 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
405 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=CC=C1
Step Three
Name
Quantity
565 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Step Four
Name
Quantity
1500 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 25° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
until reflux
CUSTOM
Type
CUSTOM
Details
was kept at 25° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
until reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
(20° C.)
CUSTOM
Type
CUSTOM
Details
The supernatant carbon disulphide layer was decanted
ADDITION
Type
ADDITION
Details
the remaining viscous mixture was poured in a mixture of ice and hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The residue formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
further recrystallized from a mixture of 1500 ml of ethanol and 75 ml of water
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
was applied under vacuum at 100° C
CUSTOM
Type
CUSTOM
Details
A light yellow powder was obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(CC)(=O)C1=CC=C(NC(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.